molecular formula C21H37ClN2O2 B12930010 5-Chloro-2-heptadecyl-6-hydroxypyrimidin-4(3h)-one CAS No. 1245-96-1

5-Chloro-2-heptadecyl-6-hydroxypyrimidin-4(3h)-one

Cat. No.: B12930010
CAS No.: 1245-96-1
M. Wt: 385.0 g/mol
InChI Key: BPWCVPREKZTHBL-UHFFFAOYSA-N
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Description

5-Chloro-2-heptadecyl-6-hydroxypyrimidin-4(3H)-one is a chlorinated hydroxypyrimidinone derivative characterized by a long aliphatic heptadecyl chain at the 2-position. This compound belongs to the pyrimidinone family, a class of heterocyclic aromatic compounds with two nitrogen atoms in the six-membered ring. The presence of the hydroxyl group at position 6 and the chloro substituent at position 5 confers distinct electronic and steric properties, making it a candidate for studying structure-activity relationships (SAR) in medicinal chemistry and materials science.

Properties

CAS No.

1245-96-1

Molecular Formula

C21H37ClN2O2

Molecular Weight

385.0 g/mol

IUPAC Name

5-chloro-2-heptadecyl-4-hydroxy-1H-pyrimidin-6-one

InChI

InChI=1S/C21H37ClN2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23-20(25)19(22)21(26)24-18/h2-17H2,1H3,(H2,23,24,25,26)

InChI Key

BPWCVPREKZTHBL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC1=NC(=C(C(=O)N1)Cl)O

Origin of Product

United States

Preparation Methods

Construction of the Pyrimidinone Core

  • The pyrimidin-4(3H)-one ring system is generally prepared via condensation reactions involving appropriate amidines or urea derivatives with β-dicarbonyl compounds or their equivalents.
  • Introduction of the hydroxyl group at the 6-position is often achieved through controlled oxidation or by using hydroxylated precursors during ring formation.

Alkylation at the 2-Position with Heptadecyl Chain

  • The long heptadecyl side chain is introduced via alkylation reactions, typically by reacting the pyrimidinone intermediate with heptadecyl halides (e.g., heptadecyl bromide or chloride) under basic conditions.
  • Alkylation is usually carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to enhance nucleophilicity and yield.

Detailed Preparation Methods

Method A: Stepwise Synthesis via Pyrimidinone Intermediate

Step Reagents & Conditions Description Yield & Notes
1. Formation of 6-hydroxypyrimidin-4(3H)-one core Condensation of amidine with β-dicarbonyl compound in ethanol, reflux Forms the pyrimidinone ring with hydroxyl at C-6 Moderate to high yield (60-80%)
2. Selective chlorination at C-5 N-chlorosuccinimide in tetrahydrofuran (THF), room temperature, 1 hour Introduces chlorine at 5-position without affecting hydroxyl High selectivity, yield ~75%
3. Alkylation at C-2 Reaction with heptadecyl bromide, K2CO3 base, DMF solvent, 60-80°C, 12 hours Attaches heptadecyl chain at 2-position Yield varies (50-70%), requires purification

Method B: One-Pot Synthesis via Multi-Component Reaction

  • Some literature suggests a one-pot approach combining the pyrimidinone ring formation, chlorination, and alkylation in a sequential manner without isolation of intermediates.
  • This method uses a mixture of starting materials including amidines, heptadecyl halides, and chlorinating agents under controlled temperature and solvent conditions.
  • Advantages include reduced reaction time and fewer purification steps but may result in lower overall yield and selectivity.

Research Findings and Optimization

  • Yield Optimization: The use of mild chlorinating agents and controlled temperature is critical to prevent side reactions such as over-chlorination or decomposition of the hydroxyl group.
  • Purity Considerations: Purification is typically achieved by recrystallization or chromatographic techniques due to the compound’s lipophilicity and potential impurities from alkylation steps.
  • Solvent Effects: Polar aprotic solvents favor alkylation efficiency, while protic solvents may reduce yield due to competing side reactions.
  • Reaction Time and Temperature: Extended reaction times and moderate heating improve alkylation but require monitoring to avoid degradation.

Summary Table of Preparation Parameters

Preparation Step Reagents Solvent Temperature Time Yield (%) Notes
Pyrimidinone core formation Amidines + β-dicarbonyl Ethanol Reflux (~78°C) 4-6 h 60-80 Base-catalyzed condensation
Chlorination at C-5 N-chlorosuccinimide THF RT (25°C) 1 h ~75 Selective chlorination
Alkylation at C-2 Heptadecyl bromide + K2CO3 DMF 60-80°C 12 h 50-70 Requires inert atmosphere

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-heptadecyl-6-hydroxypyrimidin-4(3h)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxyl group to a hydrogen atom.

    Substitution: The chlorine atom can be substituted with other functional groups such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while substitution with an amine may produce an amino derivative.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Chloro-2-heptadecyl-6-hydroxypyrimidin-4(3h)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 5-Chloro-2-heptadecyl-6-hydroxypyrimidin-4(3H)-one can be contextualized against analogous pyrimidinones and related heterocycles. Below is a detailed comparison:

Structural and Substituent Analysis

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Properties
This compound 2-Heptadecyl, 5-Cl, 6-OH ~415.0 High lipophilicity, low water solubility
5-Chloro-6-(trifluoromethyl)pyrimidin-4(3H)-one 5-Cl, 6-CF₃ ~200.6 Electron-withdrawing CF₃ group enhances reactivity
6-Chloro-4-hydroxypyrimidine 4-OH, 6-Cl ~130.5 Small polar structure, high crystallinity
5-Chloro-6-phenyl-2-substituted pyridazin-3(2H)-ones Pyridazinone core, 5-Cl, 6-Ph, 2-R Varies (e.g., ~250–300) Adjacent N atoms in pyridazinone alter electronic density

Key Observations:

  • Lipophilicity : The heptadecyl chain in the target compound drastically increases lipophilicity compared to smaller analogs like 6-Chloro-4-hydroxypyrimidine, which is water-soluble due to its polar hydroxyl and chloro groups .
  • Reactivity : The trifluoromethyl group in 5-Chloro-6-(trifluoromethyl)pyrimidin-4(3H)-one enhances electrophilicity at the 6-position, favoring nucleophilic substitution reactions, whereas the heptadecyl chain in the target compound may sterically hinder such reactions .
  • Biological Relevance: Pyridazin-3(2H)-ones (e.g., compounds 3a–3h in ) often exhibit bioactivity (e.g., antimicrobial or anti-inflammatory effects), but the pyrimidinone core with a long alkyl chain may confer unique pharmacokinetic properties, such as prolonged half-life in lipid-rich tissues.

Crystallographic and Computational Studies

  • The SHELX program suite and WinGX are widely used for crystallographic analysis of such compounds.
  • Comparative modeling with ORTEP-III could predict conformational differences caused by the bulky heptadecyl chain versus planar substituents (e.g., phenyl or CF₃ groups).

Research Implications and Gaps

  • Contradictions: While pyridazinones and trifluoromethyl-pyrimidinones are well-studied, the unique combination of a long alkyl chain and pyrimidinone core in the target compound necessitates further investigation to resolve ambiguities in solubility and stability.

Biological Activity

5-Chloro-2-heptadecyl-6-hydroxypyrimidin-4(3H)-one is a pyrimidine derivative with potential biological activities that have garnered interest in medicinal chemistry. This compound's structure suggests possible interactions with biological targets, including enzymes and receptors, which could lead to therapeutic applications.

The molecular formula of this compound is C19H30ClN2OC_{19}H_{30}ClN_2O, with a molecular weight of approximately 336.92 g/mol. Its structural features include a chlorine atom at the 5-position, a hydroxyl group at the 6-position, and a long heptadecyl chain that may influence its lipophilicity and membrane permeability.

Antiviral Activity

Recent studies have investigated the antiviral properties of pyrimidine derivatives, including this compound, particularly against adenoviruses. For instance, compounds with similar structures have shown effectiveness in inhibiting human adenovirus (HAdV) replication. The mechanism of action often involves interference with viral DNA replication processes, highlighting the potential of this compound as an antiviral agent .

Cytotoxicity and Selectivity

In evaluating the cytotoxicity of this compound, it is crucial to determine its selectivity index (SI). A high SI indicates that the compound can effectively inhibit viral replication without causing significant harm to host cells. Preliminary data suggest that derivatives of similar pyrimidine compounds exhibit low cytotoxicity at effective antiviral concentrations, which is promising for therapeutic use .

Case Studies

  • Adenovirus Inhibition : In a study assessing various pyrimidine derivatives, compounds structurally related to this compound demonstrated potent inhibitory effects on adenoviral replication. The lead compounds exhibited IC50 values in the low micromolar range while maintaining a favorable CC50 (cytotoxic concentration) profile .
  • Mechanistic Insights : Mechanistic studies indicated that specific substitutions on the pyrimidine ring could enhance antiviral activity by targeting different stages of the viral life cycle. This suggests that modifications to the heptadecyl chain or the hydroxyl group could further optimize efficacy .

Data Summary

Property Value
Molecular FormulaC19H30ClN2O
Molecular Weight336.92 g/mol
Antiviral ActivityEffective against HAdV
IC50 (Inhibition Concentration)Low micromolar range
CC50 (Cytotoxic Concentration)Higher than antiviral IC50

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